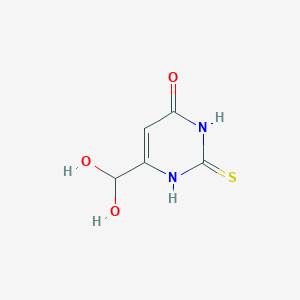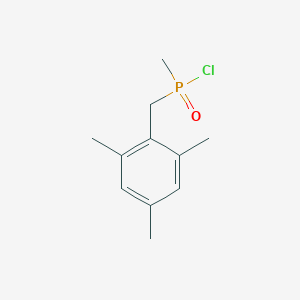
Methyl-(methyl-2,4,6-trimethyl-benzene)-phosphinic acid chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-(methyl-2,4,6-trimethyl-benzene)-phosphinic acid chloride is a chemical compound with a complex structure that includes a phosphinic acid chloride group attached to a methylated benzene ring
Preparation Methods
The synthesis of Methyl-(methyl-2,4,6-trimethyl-benzene)-phosphinic acid chloride typically involves the reaction of methyl-2,4,6-trimethylbenzene with a phosphinic acid chloride reagent under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Methyl-(methyl-2,4,6-trimethyl-benzene)-phosphinic acid chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphinic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid chloride group to other functional groups.
Substitution: The compound can undergo substitution reactions where the chloride group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl-(methyl-2,4,6-trimethyl-benzene)-phosphinic acid chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl-(methyl-2,4,6-trimethyl-benzene)-phosphinic acid chloride involves its interaction with molecular targets through its reactive phosphinic acid chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the targets it interacts with.
Comparison with Similar Compounds
Methyl-(methyl-2,4,6-trimethyl-benzene)-phosphinic acid chloride can be compared with other similar compounds such as:
Methyl-2,4,6-trimethylbenzenesulphonate: This compound has a sulphonate group instead of a phosphinic acid chloride group, leading to different reactivity and applications.
Methyl-2,4,6-trimethylbenzene: The parent compound without the phosphinic acid chloride group, used as a starting material in various syntheses. The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
942474-14-8 |
|---|---|
Molecular Formula |
C11H16ClOP |
Molecular Weight |
230.67 g/mol |
IUPAC Name |
2-[[chloro(methyl)phosphoryl]methyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C11H16ClOP/c1-8-5-9(2)11(10(3)6-8)7-14(4,12)13/h5-6H,7H2,1-4H3 |
InChI Key |
PXPGAVNXIGIMOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CP(=O)(C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


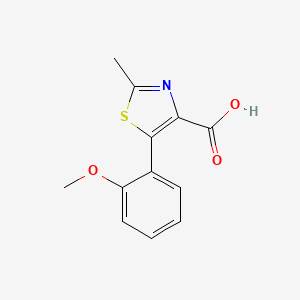
![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile](/img/structure/B13923379.png)
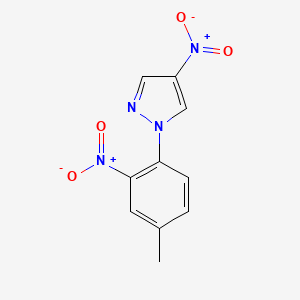
![4-(4-Methylpiperazin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B13923389.png)
![Tert-butyl 4-[3-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]piperidine-1-carboxylate](/img/structure/B13923397.png)
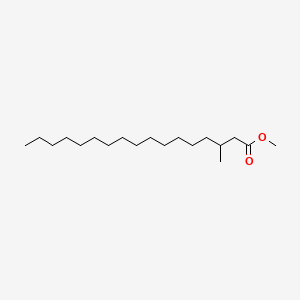
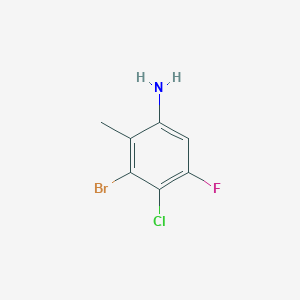
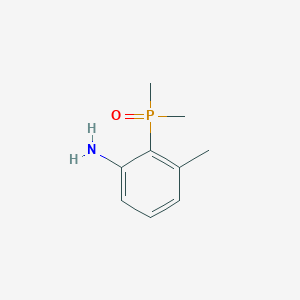

![6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13923448.png)

